molecular formula C17H21NO4S B2870362 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide CAS No. 2034548-96-2

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Cat. No.: B2870362
CAS No.: 2034548-96-2
M. Wt: 335.42
InChI Key: CFOJJXPVVKZRMO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a series of reactions including reduction and protection to form the dimethoxyphenyl intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Material Science: The electronic properties of the compound can be exploited in the development of conductive or semiconductive materials.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(3-hydroxypropyl)acetamide: Lacks the thiophene ring, which may affect its biological activity and material properties.

    2-(3,4-dimethoxyphenyl)-N-(3-thiophen-3-yl)acetamide: Lacks the hydroxy group, which may influence its solubility and reactivity.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is unique due to the presence of both the thiophene ring and the hydroxy group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-21-15-4-3-12(9-16(15)22-2)10-17(20)18-7-5-14(19)13-6-8-23-11-13/h3-4,6,8-9,11,14,19H,5,7,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJJXPVVKZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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